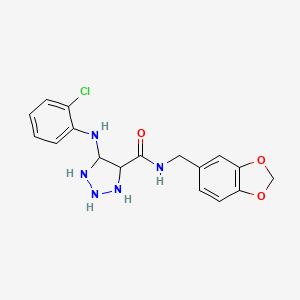
N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in nociception, thermoregulation, and inflammation.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Chemical synthesis research often focuses on creating novel compounds that can serve as precursors or active agents in the development of drugs with anti-inflammatory, analgesic, and antimicrobial properties, as well as potential applications in cancer therapy. For instance, novel compounds with heterocyclic structures, such as benzodioxoles and triazolidines, have been synthesized for their potential as COX inhibitors, showing significant analgesic and anti-inflammatory activities (Abu-Hashem, Al-Hussain, & Zaki, 2020). These findings indicate a broad area of application in pharmaceutical research for compounds with similar structural features.
Antimicrobial and Antiviral Activities
Compounds with structures related to N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide have been investigated for their antimicrobial and antiviral activities. Research into benzamide derivatives and related heterocyclic compounds has shown promise in targeting various pathogens, including bacteria, fungi, and viruses, suggesting potential applications in developing new antimicrobial and antiviral agents (Beyzaei, Malekraisi, Aryan, & Ghasemi, 2020).
Antitumor Properties
Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for their cytotoxicity against melanoma cells, revealing enhanced efficacy compared to the parent compounds. This suggests a potential application in targeted drug delivery for cancer therapy, highlighting the importance of structural modification in developing more effective antitumor agents (Wolf et al., 2004).
X-ray Diagnostic Agents
Research into heterocyclic compounds also extends into diagnostic applications, such as the development of X-ray contrast agents. Compounds with triiodobenzene structures, for example, have been synthesized for potential use in diagnostic imaging, indicating that similar compounds could find applications in enhancing the quality of diagnostic procedures (Pillai et al., 1994).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c18-11-3-1-2-4-12(11)20-16-15(21-23-22-16)17(24)19-8-10-5-6-13-14(7-10)26-9-25-13/h1-7,15-16,20-23H,8-9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYFUXPILQSTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3C(NNN3)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


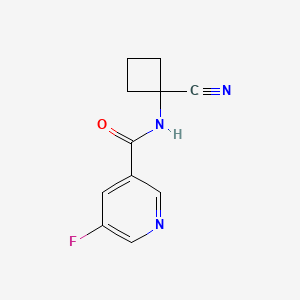
![(Z)-ethyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2955293.png)
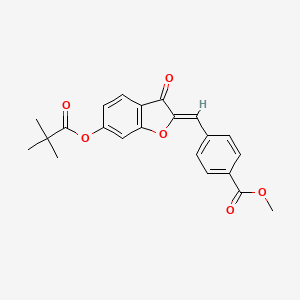
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-phenylalanyl-L-leucyl-, phenylmethyl ester](/img/structure/B2955298.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2955299.png)
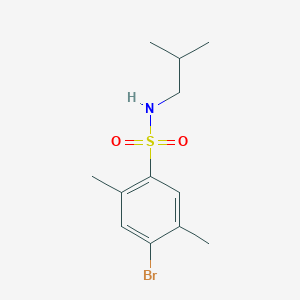

![N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2955302.png)
![2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2955305.png)
![N-cyclohexyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2955306.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2955307.png)
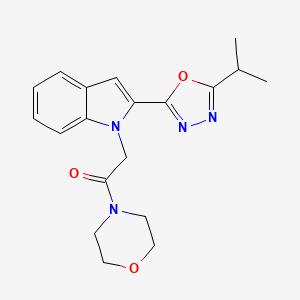
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2955312.png)